1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-
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Overview
Description
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- is a complex organoarsenic compound It is characterized by the presence of arsenic atoms bonded to oxygen and chlorine atoms, along with trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- typically involves the reaction of arsenic trioxide with chlorinating agents in the presence of trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
As2O3+Cl2+(CH3)3SiCl→1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of arsenic pentoxide or other higher oxidation state compounds.
Reduction: Formation of arsenic trichloride or other lower oxidation state compounds.
Substitution: Formation of halogenated derivatives or functionalized arsenic compounds.
Scientific Research Applications
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
1,3,5,2,4,6-Trioxatriphosphinane, 2,4,6-triolate 2,4,6-trioxide: A similar compound with phosphorus instead of arsenic.
2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide: Another related compound with different substituents.
Uniqueness
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- is unique due to the presence of arsenic atoms and its specific structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
137823-42-8 |
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Molecular Formula |
C6H18As4Cl2O6Si2 |
Molecular Weight |
612.96 g/mol |
IUPAC Name |
(4,6-dichloro-1,3,5,2,4,6-trioxatriarsinan-2-yl) bis(trimethylsilyl) arsorite |
InChI |
InChI=1S/C6H18As4Cl2O6Si2/c1-19(2,3)17-10(18-20(4,5)6)16-9-14-7(11)13-8(12)15-9/h1-6H3 |
InChI Key |
QSSIKHACAVFQFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[As](O[Si](C)(C)C)O[As]1O[As](O[As](O1)Cl)Cl |
Origin of Product |
United States |
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